molecular formula C8H8N4O B6693351 N-(5-cyano-1H-pyrazol-4-yl)cyclopropanecarboxamide

N-(5-cyano-1H-pyrazol-4-yl)cyclopropanecarboxamide

Cat. No.: B6693351
M. Wt: 176.18 g/mol
InChI Key: YCURQRRIYWDKLK-UHFFFAOYSA-N
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Description

N-(5-cyano-1H-pyrazol-4-yl)cyclopropanecarboxamide is a heterocyclic compound that features a pyrazole ring substituted with a cyano group and a cyclopropanecarboxamide moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1H-pyrazol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-cyano-1H-pyrazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-(5-cyano-1H-pyrazol-4-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity to biological targets .

Properties

IUPAC Name

N-(5-cyano-1H-pyrazol-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-3-6-7(4-10-12-6)11-8(13)5-1-2-5/h4-5H,1-2H2,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCURQRRIYWDKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(NN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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